(2-(Trifluoromethyl)thiazol-5-yl)methanol
Overview
Description
(2-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C5H4F3NOS and a molecular weight of 183.15 g/mol It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is a liquid at room temperature and is stored in a dry environment at 2-8°c , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is stored in a dry environment at 2-8°c , which may influence its stability and efficacy.
Preparation Methods
The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol typically involves the cyclization and condensation of haloketones with thioamide . One of the most widely used methods for synthesizing thiazole moieties is the Hantzsch thiazole synthesis . In this process, haloketones react with thioamide under specific conditions to form the thiazole ring. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
(2-(Trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(Trifluoromethyl)thiazol-5-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
(2-(Trifluoromethyl)thiazol-5-yl)methanol can be compared with other similar compounds, such as:
2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol: This compound has a similar structure but with an ethanol group instead of methanol.
(2-(4-Methoxyphenyl)thiazol-4-yl)methanol: This derivative has a methoxyphenyl group attached to the thiazole ring.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBHQFTYWBAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569511 | |
Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-97-5 | |
Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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